![molecular formula C16H11N3O4 B2753063 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid CAS No. 727652-20-2](/img/structure/B2753063.png)

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

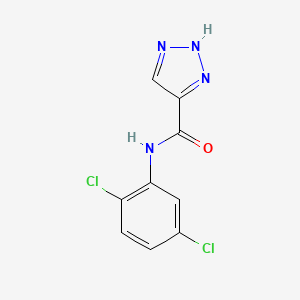

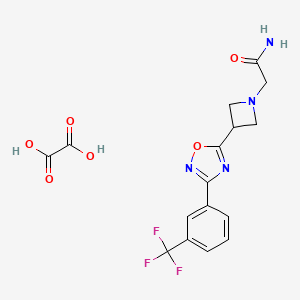

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties . The presence of the nitrophenyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry and drug development .

Mechanism of Action

Target of Action

The primary target of the compound “3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid” is Rab Geranylgeranyl Transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases , which are involved in a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Mode of Action

The compound interacts with its target, RGGT, by inhibiting the enzyme’s activity . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity against RGGT . The most active inhibitors disrupted Rab11A prenylation in the human cervical carcinoma HeLa cell line .

Biochemical Pathways

The compound affects the protein geranylgeranylation pathway . This pathway involves the transfer of a geranylgeranyl moiety derived from the mevalonate pathway to Rab GTPases . The compound acts as an inhibitor of this process, disrupting the balance of Rab’s modification, which is observed in several diseases .

Pharmacokinetics

For instance, the esterification of carboxylic acid in the phosphonopropionate moiety turned the inhibitor into an inactive analog , indicating that the compound’s structure can significantly impact its bioavailability and activity.

Result of Action

The primary result of the compound’s action is the disruption of Rab11A prenylation in the human cervical carcinoma HeLa cell line . This disruption can potentially affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Preparation Methods

The synthesis of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions One common method includes the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reactionThe final step involves the addition of the acrylic acid moiety through a condensation reaction . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several scientific research applications:

Comparison with Similar Compounds

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:

Imidazo[1,2-a]pyridine: Known for its broad pharmacological activities, including antiviral and antibacterial properties.

Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring, used in anticancer research.

Imidazo[1,2-a]pyridine-3-carboxylic acid: Another derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name |

(E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-15(21)8-7-13-16(17-14-6-1-2-9-18(13)14)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJRULPLDXQEKP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Aminospiro[3.5]non-7-EN-6-one](/img/structure/B2752981.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)

![3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2752985.png)

![N-benzyl-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2752986.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)

![2-ethyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2752996.png)

![Tricyclo[3.3.1.02,7]nonan-6-ol](/img/structure/B2753000.png)

![2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2753001.png)